N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride physical and chemical properties
N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride physical and chemical properties
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of sterically demanding, lipophilic moieties is a proven tactic to enhance receptor binding affinity and metabolic stability. N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (CAS: 1909326-72-2)[1] is a highly specialized pharmacophoric building block utilized in the synthesis of advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, specifically focusing on its critical role in developing G-protein-coupled receptor (GPCR) agonists for metabolic disorders[2].
Structural and Physicochemical Profiling
The compound consists of a 2-aminopyridine core functionalized with a neopentyl (2,2-dimethylpropyl) group at the exocyclic nitrogen, stabilized as a hydrochloride salt[3].
Causality in Physicochemical Design:
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The Neopentyl Group: The bulky tert-butyl head adjacent to the methylene bridge provides extreme steric shielding. This increases the overall lipophilicity (LogP) of the fragment while protecting the amine from rapid oxidative metabolism (e.g., by monoamine oxidases or CYP450 enzymes).
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The Hydrochloride Salt: The free base of this compound is prone to air oxidation and exhibits poor aqueous solubility. Conversion to the hydrochloride salt protonates the pyridine nitrogen, disrupting the crystal lattice energy favorably for aqueous solvation. This ensures the compound is stable for long-term storage and highly soluble for in vitro biological assays.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride |
| CAS Registry Number | 1909326-72-2 |
| Molecular Formula | C₁₀H₁₆N₂ • HCl (C₁₀H₁₇ClN₂) |
| Molecular Weight | 200.71 g/mol |
| Physical State | White to off-white crystalline solid |
| Aqueous Solubility | High (>50 mg/mL in acidic to neutral pH) |
| Calculated pKa | ~6.8 – 7.2 (Conjugate acid of the pyridine nitrogen) |
| Estimated LogP | 2.5 – 3.0 (Free base form) |
Mechanistic Role in Drug Discovery (GPR40 Agonism)
N-(2,2-dimethylpropyl)pyridin-2-amine derivatives are heavily featured in the development of GPR40 (FFAR1) full agonists [2]. GPR40 is a class A GPCR highly expressed in pancreatic β-cells. Activation of this receptor by endogenous fatty acids or synthetic ligands stimulates glucose-dependent insulin secretion, making it a prime target for Type 2 Diabetes Mellitus (T2DM) therapeutics[2],[4].
During lead optimization, researchers substitute standard hydrophobic tails with N-alkyl-N-aryl moieties. The neopentyl group specifically restricts the N-alkyl moiety into a presumed lipophilic pocket of the GPR40 receptor via intramolecular π–π stacking, drastically improving binding potency while maintaining a favorable pharmacokinetic profile[2].
Figure 1: GPR40 receptor signaling pathway triggered by neopentyl-pyridine agonists.
Experimental Workflows: Synthesis and Characterization
The Mechanistic Challenge: SN2 vs. Cross-Coupling
A common pitfall in synthesizing this compound is attempting a standard Sₙ2 alkylation of 2-aminopyridine using neopentyl bromide. Due to the extreme steric hindrance at the β-carbon of the neopentyl group, backside attack by the amine nucleophile is kinetically forbidden.
The Solution: To bypass this steric clash, a Palladium-catalyzed Buchwald-Hartwig Cross-Coupling between 2-bromopyridine and neopentylamine is the required methodology. This approach provides a self-validating system: the reaction proceeds via oxidative addition and reductive elimination, ensuring near-quantitative regioselectivity without the risk of over-alkylation.
Step-by-Step Methodology
Phase 1: Buchwald-Hartwig Amination
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Preparation: Charge a flame-dried Schlenk flask with 2-bromopyridine (1.0 eq), neopentylamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.5 eq).
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Degassing: Suspend the reagents in anhydrous toluene. Sparge the mixture with Argon for 15 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxygen; rigorous degassing prevents catalyst deactivation.
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Reaction: Heat the sealed flask to 90°C for 12 hours. Monitor the consumption of 2-bromopyridine via LC-MS.
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove insoluble palladium black and sodium bromide salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the free base.
Phase 2: Self-Validating Hydrochloride Salt Formation
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Solvation: Dissolve the purified free base in anhydrous diethyl ether at 0°C.
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Precipitation: Dropwise add 1.2 equivalents of 4.0 M HCl in dioxane.
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Validation: The immediate formation of a dense, white crystalline precipitate serves as a self-validating visual indicator of successful salt formation. The non-polar ether environment forces the highly polar salt out of solution, driving the equilibrium to completion.
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Isolation: Vacuum filter the solid, wash with cold anhydrous ether, and dry under high vacuum to yield N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (CAS: 1909326-72-2)[1].
Figure 2: Synthetic workflow for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.
Analytical Validation Standards
To ensure scientific integrity before utilizing this compound in downstream biological assays, the following analytical benchmarks must be met:
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¹H NMR (400 MHz, DMSO-d₆): Look for a distinct, highly integrated singlet at ~0.95 ppm corresponding to the 9 protons of the tert-butyl group. The pyridine ring protons will shift downfield compared to the free base due to protonation at the pyridine nitrogen.
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High-Resolution Mass Spectrometry (HRMS): ESI-MS must show the [M+H]⁺ peak for the free base at m/z 165.1386.
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Chloride Titration: Ion chromatography or a standard silver nitrate (AgNO₃) titration should confirm a 1:1 stoichiometric ratio of chloride to the organic base.
References
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ChemSrc. "1909326-72-2_CAS号:1909326-72-2". Chemical Properties and Suppliers. Available at:[Link]
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ACS Publications. "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety". ACS Medicinal Chemistry Letters (2020). Available at:[Link]
- Google Patents (Takeda Pharmaceutical Co Ltd). "WO2015020184A1 - Aromatic ring compound". WIPO (PCT).
